molecular formula C13H17N3O3 B2385049 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione CAS No. 2361638-13-1

9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione

Cat. No.: B2385049
CAS No.: 2361638-13-1
M. Wt: 263.297
InChI Key: GLYFPBFFFVZVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Prop-2-enoylspiro[9-azabicyclo[331]nonane-3,5’-imidazolidine]-2’,4’-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione typically involves multiple steps, starting from readily available precursors. One common method involves the radical cyclization of indole-fused azabicyclo[3.3.1]nonane frameworks . This process can be mediated by reagents such as Cp2TiCl or SmI2, which facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of high-yielding reactions and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure and are often studied for their biological activity.

    Spirocyclic Imidazolidines: Compounds with similar spirocyclic frameworks are also of interest in medicinal chemistry.

Uniqueness

What sets 9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5’-imidazolidine]-2’,4’-dione apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

9-prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-10(17)16-8-4-3-5-9(16)7-13(6-8)11(18)14-12(19)15-13/h2,8-9H,1,3-7H2,(H2,14,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYFPBFFFVZVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCCC1CC3(C2)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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